molecular formula C12H17ClN2O B13513958 1-methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride

1-methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride

Cat. No.: B13513958
M. Wt: 240.73 g/mol
InChI Key: IXYSOJGTGVCEHI-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is a synthetic compound with a complex structure It belongs to the class of benzazepines, which are known for their diverse pharmacological activities

Preparation Methods

The synthesis of 1-methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride involves several steps. One common method starts with the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form a tricyclic indole intermediate . This intermediate undergoes further reactions, including methylation and amination, to yield the final product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity . This interaction leads to its therapeutic effects, such as pain relief and neuroprotection.

Comparison with Similar Compounds

1-Methyl-3-(methylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-methyl-3-(methylamino)-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-13-10-8-7-9-5-3-4-6-11(9)14(2)12(10)15;/h3-6,10,13H,7-8H2,1-2H3;1H

InChI Key

IXYSOJGTGVCEHI-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=CC=CC=C2N(C1=O)C.Cl

Origin of Product

United States

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